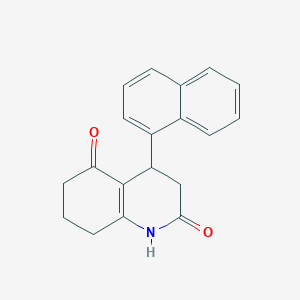

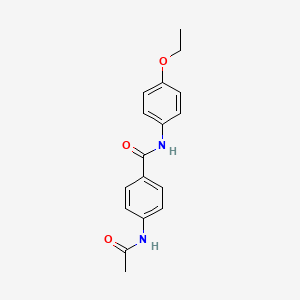

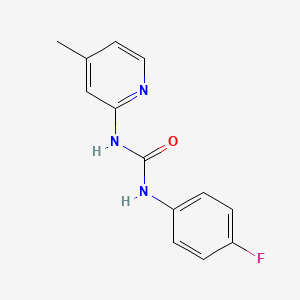

![molecular formula C18H20N4O2 B5512862 3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide” is a compound with a complex molecular structure that has been the subject of various studies focusing on its synthesis and properties.

Synthesis Analysis

Research has shown various methods for synthesizing pyrazole and isoxazole derivatives. For example, Prabakaran, Khan, and Jin (2012) discuss the synthesis of pyrazole carboxamides using a catalyst and base in acetonitrile at room temperature (Prabakaran, Khan, & Jin, 2012).

Molecular Structure Analysis

Studies like those by Saeed et al. (2020) have analyzed the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, providing insights into the molecular structure of similar compounds (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds have been studied, like the synthesis of various isoxazole-5-carboxamides and their reactions with different amines and pyrazoles, as discussed by Martins et al. (2002) (Martins et al., 2002).

Physical Properties Analysis

The physical properties of similar compounds, like crystal structure and thermodynamic stability, have been explored in studies like those by Kumara et al. (2018), which discuss the synthesis and characterization of pyrazole derivatives (Kumara et al., 2018).

Chemical Properties Analysis

科学的研究の応用

Isoxazoline and Pyrazole Derivatives in Scientific Research

Chemical Inhibitors and Enzyme Selectivity : Isoxazoline and pyrazole derivatives are noted for their role in developing selective chemical inhibitors, particularly in the context of cytochrome P450 enzymes critical for drug metabolism. The selectivity of these inhibitors is crucial for understanding and mitigating potential drug-drug interactions, highlighting the importance of these compounds in pharmacokinetic research and drug development (Khojasteh et al., 2011).

Biodegradation of Pesticides : Research into the biodegradation of fipronil, a phenyl-pyrazole insecticide, emphasizes the environmental applications of understanding compounds with pyrazole rings. Microbial degradation, involving specific enzymes and metabolic pathways, offers environmentally friendly solutions for mitigating pesticide pollution, demonstrating the ecological relevance of these chemical structures (Zhou et al., 2021).

Synthesis of Heterocycles : The chemical versatility of isoxazoline and pyrazole derivatives facilitates the synthesis of various heterocyclic compounds, which are pivotal in developing new materials and pharmaceuticals. This research area underscores the compounds' foundational role in advancing synthetic organic chemistry and medicinal chemistry, illustrating their broad applicability across scientific disciplines (Gomaa & Ali, 2020).

Antimicrobial Properties : The investigation into pyrazole derivatives has identified significant antimicrobial potential, indicating the applicability of these compounds in developing new antibacterial and antifungal agents. This area of research is critical for addressing the growing concern of antimicrobial resistance and finding new, effective therapeutic options (Kumar et al., 2020).

Flame Retardancy in Polymers : The application of ammonium polyphosphate, a compound related to the broader field of study encompassing various functional groups including isoxazolines, in enhancing the flame retardancy of thermoplastic composites, highlights the importance of these compounds in materials science. This research demonstrates the potential for improving safety and performance characteristics of polymers used in a wide range of industries (Lim et al., 2016).

特性

IUPAC Name |

N-[2-(1-phenylpyrazol-4-yl)ethyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-13(2)16-10-17(24-21-16)18(23)19-9-8-14-11-20-22(12-14)15-6-4-3-5-7-15/h3-7,10-13H,8-9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPKEZATWWHMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)

![1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)